molecular formula C16H12ClNO3 B8405786 7-chloro-4-hydroxy-3-(3-methoxyphenyl)-2(1H)-quinolone

7-chloro-4-hydroxy-3-(3-methoxyphenyl)-2(1H)-quinolone

Cat. No.: B8405786
M. Wt: 301.72 g/mol
InChI Key: PVPZYWNEINEDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-hydroxy-3-(3-methoxyphenyl)-2(1H)-quinolone is a useful research compound. Its molecular formula is C16H12ClNO3 and its molecular weight is 301.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

7-chloro-4-hydroxy-3-(3-methoxyphenyl)-1H-quinolin-2-one

InChI

InChI=1S/C16H12ClNO3/c1-21-11-4-2-3-9(7-11)14-15(19)12-6-5-10(17)8-13(12)18-16(14)20/h2-8H,1H3,(H2,18,19,20)

InChI Key

PVPZYWNEINEDRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the foregoing amide (0.50 g, 1.5 mmol) in tetrahydrofuran (20 ml) was added a solution of potassium hexamethyldisilazide in toluene (0.5M, 8 ml, 4 mmol) and the resulting mixture stirred for 1.5 h under a nitrogen atmosphere. Methanol (3 ml) was then added and the solution evaporated. The residue remaining was partitioned between diethyl ether (10 ml) and aqueous sodium hydroxide (0.5M, 20 ml) and the aqueous layer acidified with hydrochloric acid (5M). The precipitated solid was collected, washed with water and recrystallised from dimethylformamide to afford the title compound as a colourless solid; m.p.>320° C. (dec) (Found: C, 63.44; H, 3.89; N, 4.54. C16H12ClNO3 requires C, 63.69; H, 4.01; N, 4.64%); δH (DMSO-d6) 3.76 (3H, s, OCH3), 6.88-6.94 (3H, m, ArH), 7.20 (1H, dd, J 8.7 and 2.1 Hz, 6-H), 7.28-7.32 (2H, m, ArH), 7.91 (1H, d, J 8.7 Hz, 5-H), 10.24 (1H, br s, OH) and 11.48 (1H, s, NH); m/z 301 (M+).
Name
amide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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